Cas no 155398-83-7 (Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester)

Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester structure
155398-83-7 structure
Nome del prodotto:Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
Numero CAS:155398-83-7
MF:C38H39F2N3O6
MW:671.729577302933
CID:214156
PubChem ID:196948

Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]-,phenylmethyl ester
    • benzyl N-[(2S)-1-[[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-(4-phenylmethoxyphenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
    • Carbamic acid,N-[(1S)-1-[[[(1S)-3,3-difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino
    • CHEMBL123016
    • BDBM50037811
    • MDL-73669
    • WJSVMBNINJAEAH-LQJZCPKCSA-N
    • [1-[[[3,3-Difluoro-2,4-dioxo-1-[[4-(phenylmethoxy)phenyl]methyl]-4-[(phenylmethyl)amino]butyl]amino]carbonyl]-2-methylpropyl]carbamic acid, phenylmethyl ester [S(R*,R*]-
    • MDL 73,669
    • 155398-83-7
    • benzyl N-[(1S)-1-[[(1S)-4-(benzylamino)-1-[(4-benzyloxyphenyl)methyl]-3,3-difluoro-2,4-dioxo-butyl]carbamoyl]-2-methyl-propyl]carbamate
    • DTXSID30165893
    • Carbamic acid, (1-(((3,3-difluoro-2,4-dioxo-1-((4-(phenylmethoxy)phenyl)methyl)-4-((phenylmethyl)amino)butyl)amino)carbonyl)-2-methylpropyl)-, phenylmethyl ester, (S-(R*,R*))-
    • MDL 73669
    • {(S)-1-[(S)-3-Benzylcarbamoyl-1-(4-benzyloxy-benzyl)-3,3-difluoro-2-oxo-propylcarbamoyl]-2-methyl-propyl}-carbamic acid benzyl ester
    • Inchi: InChI=1S/C38H39F2N3O6/c1-26(2)33(43-37(47)49-25-30-16-10-5-11-17-30)35(45)42-32(34(44)38(39,40)36(46)41-23-28-12-6-3-7-13-28)22-27-18-20-31(21-19-27)48-24-29-14-8-4-9-15-29/h3-21,26,32-33H,22-25H2,1-2H3,(H,41,46)(H,42,45)(H,43,47)/t32-,33-/m0/s1
    • Chiave InChI: WJSVMBNINJAEAH-LQJZCPKCSA-N
    • Sorrisi: O=C(N[C@H](C(N[C@H](C(C(C(NCC1C=CC=CC=1)=O)(F)F)=O)CC1C=CC(OCC2C=CC=CC=2)=CC=1)=O)C(C)C)OCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 671.28087
  • Massa monoisotopica: 671.281
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 17
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 123Ų
  • XLogP3: 7

Proprietà sperimentali

  • Densità: 1.236
  • Punto di ebollizione: 866°Cat760mmHg
  • Punto di infiammabilità: 477.5°C
  • Indice di rifrazione: 1.575
  • PSA: 122.83

Raccomanda articoli

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.